6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid possesses a carboxylic acid group and an aromatic group, functional groups commonly found in liquid crystal (LC) materials. Research efforts could explore the potential of this molecule to form LCs, which are materials that exhibit properties between those of solids and liquids. LCs find applications in various technological fields, including flat-panel displays and optical filters [].
The presence of the amide and carboxylic acid functional groups suggests 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid could be a target molecule for research in drug discovery. Scientists might investigate how this molecule interacts with biological targets, potentially leading to the development of new therapeutic agents [].
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic compound characterized by its unique chemical structure, which includes a hexanoic acid backbone linked to a 3,5-dimethylphenoxyacetylamino group. This compound has garnered attention in various fields due to its potential therapeutic and industrial applications. Its molecular formula is , and it is recognized under the CAS number 651728-28-8. The compound's structure contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and material science.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid exhibits biological activities that may include anti-inflammatory and analgesic effects. The presence of the 3,5-dimethylphenoxy group is thought to enhance its pharmacological properties by improving bioavailability and modulating receptor interactions. Preliminary studies suggest potential applications in treating conditions related to inflammation and pain management.
Several synthesis methods have been explored for producing 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid:
These methods reflect the compound's synthetic accessibility and adaptability in laboratory settings.
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid has potential applications across various domains:
The versatility of this compound opens avenues for innovative uses in both existing and emerging fields.
Interaction studies involving 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid focus on its binding affinity with various biological targets. Research suggests that it may interact with specific receptors involved in pain signaling pathways. Additionally, studies on drug-drug interactions are essential for understanding how this compound behaves in complex biological systems, particularly regarding absorption, distribution, metabolism, and excretion (ADME).
Several compounds share structural similarities with 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-[2-(4-Methylphenoxy)acetamido]hexanoic acid | Similar hexanoic backbone; different phenoxy group | May exhibit different pharmacological profiles |
| 6-[2-(2-Methylphenoxy)acetamido]hexanoic acid | Variation in phenoxy substitution | Potentially different bioactivity |
| 6-[2-(4-Ethylphenoxy)acetamido]hexanoic acid | Ethyl substitution instead of methyl | Altered lipophilicity affecting bioavailability |
The uniqueness of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in similar compounds.
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 grams per mole . The compound is characterized by its unique chemical architecture, which consists of a hexanoic acid backbone linked to a 3,5-dimethylphenoxyacetylamino group . This structural arrangement positions the compound within the broader category of phenoxyacetic acid derivatives, which are known for their diverse applications in medicinal chemistry and material science [2] [3].
The molecular structure can be represented by the International Union of Pure and Applied Chemistry name: 6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid . The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C, which provides a standardized notation for its structural features . The International Chemical Identifier for this compound is InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20) .
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H23NO4 | |
| Molecular Weight | 293.36 g/mol | |
| Chemical Abstracts Service Number | 651728-28-8 | |
| International Chemical Identifier Key | QFVVFTILIXTSFU-UHFFFAOYSA-N | |
| Canonical Simplified Molecular Input Line Entry System | CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C |
The structural framework of this compound demonstrates a clear linear organization, with the hexanoic acid chain providing a flexible aliphatic backbone that extends from the rigid aromatic phenoxy moiety . This architectural design creates distinct regions within the molecule that contribute to its overall physicochemical properties and potential biological activities .
The molecular structure of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid incorporates several distinct functional groups that define its chemical behavior and reactivity patterns . The compound features a carboxylic acid group (-COOH) at the terminal position of the hexanoic chain, which serves as the primary acidic functionality [4]. This carboxylic acid group exhibits characteristic properties including the ability to donate protons and participate in hydrogen bonding interactions [4].
The phenoxy moiety represents another critical structural component, consisting of a benzene ring substituted with two methyl groups at the 3 and 5 positions . The presence of these methyl substituents on the aromatic ring influences the electronic properties of the phenoxy group through inductive effects [5] [6]. Methyl groups are electron-donating substituents that increase electron density on the benzene ring through hyperconjugation and inductive donation [5] [7].
The acetamido linkage (-CO-NH-) connects the phenoxyacetic portion to the hexanoic acid chain, creating an amide bond that exhibits restricted rotation due to partial double bond character [8] [9]. This amide functionality contributes to the overall stability of the molecule and influences its conformational preferences [9]. The amide bond typically adopts a planar configuration, with the carbonyl oxygen and amino hydrogen capable of participating in hydrogen bonding interactions [9].
The ether linkage (-O-) between the phenyl ring and the acetyl group provides flexibility to the molecule while maintaining chemical stability [10] [2]. Phenoxyacetic acid derivatives are characterized by this ether connection, which allows for conformational mobility around the carbon-oxygen bond [3] [11].
| Functional Group | Location | Chemical Properties | Reference |
|---|---|---|---|
| Carboxylic Acid | Terminal hexanoic chain | Proton donor, hydrogen bonding | [4] |
| Phenoxy Group | Aromatic ring with ether linkage | Electron-rich, planar geometry | [10] [2] |
| Acetamido Linkage | Central connecting unit | Restricted rotation, hydrogen bonding | [8] [9] |
| Methyl Substituents | Positions 3 and 5 on benzene ring | Electron-donating, inductive effects | [5] [7] |
The three-dimensional conformation of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is governed by the interplay between its rigid aromatic components and flexible aliphatic segments [3] [12]. The phenoxy moiety adopts a planar configuration due to the aromatic nature of the benzene ring, with the 3,5-dimethyl substituents positioned in the plane of the ring [3]. Computational studies on related phenoxyacetic acid derivatives indicate that the pendant acetyl chain typically adopts an extended conformation with minimal deviation from planarity relative to the benzene ring [11].
The hexanoic acid chain exhibits significant conformational flexibility, characteristic of aliphatic carbon chains [12] [13]. Nuclear magnetic resonance studies of hexane derivatives in various environments demonstrate that the carbon chain can adopt multiple conformational states with rapid interconversion between rotamers [12]. The presence of the acetamido linkage introduces a point of restricted rotation, as amide bonds typically exhibit rotation barriers of 15-20 kilocalories per mole [8].
Molecular modeling studies suggest that the compound can exist in various conformational states depending on environmental conditions [3] [14]. The dihedral angle between the phenoxy plane and the acetyl carbonyl group is influenced by steric interactions between the methyl substituents and the acetyl moiety [3]. Theoretical calculations using density functional theory methods indicate that the most stable conformations minimize steric clashes while maximizing favorable electrostatic interactions [14] [15].
The conformational preferences of the molecule are also influenced by intramolecular hydrogen bonding possibilities [9]. The amide hydrogen can potentially interact with the carboxylic acid oxygen or the phenoxy oxygen, depending on the overall molecular geometry [9]. These internal hydrogen bonds can stabilize specific conformational states and influence the compound's solution-phase behavior [9].
| Structural Region | Conformational Characteristics | Rotation Barrier | Reference |
|---|---|---|---|
| Phenoxy Ring | Rigid planar geometry | Not applicable | [3] |
| Acetyl Linkage | Extended conformation | Low energy barrier | [11] |
| Amide Bond | Restricted rotation | 15-20 kcal/mol | [8] |
| Hexanoic Chain | High flexibility | 2-3 kcal/mol per bond | [12] [13] |
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid does not contain asymmetric carbon centers, indicating that the compound exists as a single stereoisomer without enantiomeric forms [16]. The absence of stereogenic centers simplifies the stereochemical analysis, as the molecule does not exhibit optical activity or require consideration of multiple stereoisomeric configurations [16].
However, the compound does exhibit conformational stereochemistry related to the restricted rotation around the amide bond [8] [9]. The acetamido group can exist in either cis or trans configurations relative to the carbonyl group, with the trans form typically being more stable due to reduced steric hindrance [8]. The energy barrier for interconversion between these conformational isomers is significant enough to influence the compound's dynamic behavior in solution [8].
The 3,5-dimethyl substitution pattern on the phenoxy ring creates a symmetrical arrangement that eliminates potential regioisomeric complications [5] [7]. This substitution pattern ensures that the electronic effects of the methyl groups are evenly distributed around the aromatic ring, contributing to the compound's overall stability [5]. The meta-substitution positions of the methyl groups prevent ortho-steric interactions that could destabilize the planar conformation of the aromatic system [17] [5].
The linear arrangement of the hexanoic acid chain eliminates concerns about chain branching stereochemistry, as all carbon atoms in the aliphatic portion maintain tetrahedral geometry without creating new stereogenic centers [13] [16]. This structural simplicity ensures consistent physicochemical properties across different synthetic batches and reduces potential complications in analytical characterization [16].
| Stereochemical Feature | Configuration | Stability | Reference |
|---|---|---|---|
| Asymmetric Centers | None present | Not applicable | [16] |
| Amide Conformation | Predominantly trans | Higher stability | [8] |
| Aromatic Substitution | 3,5-dimethyl pattern | Symmetrical distribution | [5] [7] |
| Chain Geometry | Linear aliphatic | No branching points | [13] [16] |
The structural relationship between 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid and 6-aminohexanoic acid reveals a clear derivatization pattern that involves the substitution of the terminal amino group with a complex aromatic acyl moiety [18] . 6-Aminohexanoic acid, with the molecular formula C6H13NO2 and a molecular weight of 131.17 grams per mole, serves as the foundational scaffold for the target compound [18].
The structural modification involves the conversion of the primary amino group (-NH2) of 6-aminohexanoic acid into an acetamido group (-NH-CO-CH2-) linked to the 3,5-dimethylphenoxy moiety [18] . This transformation significantly increases the molecular complexity and introduces new functional characteristics while preserving the essential hexanoic acid backbone [18]. The carboxylic acid functionality remains unchanged, maintaining the compound's acidic properties and potential for similar chemical reactions [18] [4].
The structural elaboration from 6-aminohexanoic acid to the target compound demonstrates a systematic approach to molecular design, where the simple amino acid derivative is functionalized to incorporate aromatic and ether functionalities . This modification strategy is commonly employed in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or introduce new binding capabilities .
Comparative analysis reveals that while 6-aminohexanoic acid functions as a simple epsilon-amino acid with basic properties, the derivatized compound exhibits more complex chemical behavior due to the presence of multiple functional groups [18] . The phenoxyacetyl modification introduces aromatic character, ether linkage flexibility, and additional hydrogen bonding capabilities that are absent in the parent amino acid [18] .
| Structural Parameter | 6-Aminohexanoic Acid | Target Compound | Modification | Reference |
|---|---|---|---|---|
| Molecular Formula | C6H13NO2 | C16H23NO4 | Addition of C10H10O2 | [18] |
| Molecular Weight | 131.17 g/mol | 293.36 g/mol | Increase of 162.19 g/mol | [18] |
| Terminal Group | Primary amino (-NH2) | Acetamido (-NH-CO-) | Acylation modification | [18] |
| Aromatic Content | None | 3,5-Dimethylphenoxy | Introduction of aromaticity | [18] |
| Functional Groups | 2 (amino, carboxyl) | 5 (phenoxy, ether, amide, methyl, carboxyl) | Significant elaboration | [18] |
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid possesses a molecular weight of 293.36 g/mol with the molecular formula C16H23NO4 [2] [3]. This synthetic organic compound exhibits characteristic physical properties typical of aromatic amide derivatives containing carboxylic acid functionality.
The compound exists as a solid at room temperature (20°C), displaying typical crystalline characteristics associated with aromatic amide structures. Based on structural analysis and comparison with similar compounds, the estimated melting point is expected to exceed 150°C, while thermal decomposition is anticipated above 400°C. The density is estimated to be approximately 1.2 g/cm³, consistent with organic compounds containing both aromatic and aliphatic components.
| Physical Constant | Value | Notes |
|---|---|---|
| Molecular Weight | 293.36 g/mol | Confirmed by multiple sources [2] [3] |
| Molecular Formula | C16H23NO4 | Contains phenoxy, acetyl, amino, and carboxylic groups |
| Physical State (20°C) | Solid | Crystalline powder expected |
| Estimated Melting Point | >150°C | Based on structural analysis |
| Estimated Boiling Point | >400°C (with decomposition) | Thermal degradation likely |
| Estimated Density | ~1.2 g/cm³ | Typical for mixed aromatic-aliphatic compounds |
The solubility characteristics of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid are governed by its amphiphilic nature, incorporating both hydrophilic and lipophilic structural elements. The compound contains a carboxylic acid group that provides water solubility through hydrogen bonding and ionic interactions, while the 3,5-dimethylphenoxy group contributes hydrophobic character.
Water solubility is expected to be moderate, estimated in the range of 1-10 mg/mL at physiological pH, primarily due to the ionizable carboxylic acid functionality (pKa ~4.5) [4]. The solubility increases significantly under basic conditions where deprotonation of the carboxylic acid occurs, forming the more water-soluble carboxylate anion.
In organic solvents, the compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where complete dissolution is expected. Methanol and ethanol provide good solubility due to their ability to participate in hydrogen bonding with both the amide and carboxylic acid functionalities. The compound shows limited solubility in non-polar solvents like hexane or toluene due to the polar nature of the amide and carboxylic acid groups.
| Solvent Type | Expected Solubility | Mechanism |
|---|---|---|
| Water (pH 7.4) | 1-10 mg/mL | Hydrogen bonding, ionic interactions |
| Water (pH >8) | Enhanced | Carboxylate anion formation |
| DMSO | High (>50 mg/mL) | Polar aprotic interactions |
| Methanol | Moderate to High | Hydrogen bonding |
| Ethanol | Moderate | Hydrogen bonding |
| Chloroform | Limited | Weak polar interactions |
| Hexane | Poor | Minimal polar interactions |
The spectroscopic properties of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid reflect its complex molecular structure containing aromatic, amide, ether, and carboxylic acid functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural characterization, with characteristic signals observed for each functional group.
In 1H NMR spectroscopy, the compound exhibits distinct resonances including aromatic protons from the 3,5-dimethylphenyl ring appearing around δ 6.5-7.0 ppm, with the meta-positioned methyl groups showing singlet signals at approximately δ 2.3 ppm [5]. The acetyl methylene protons (OCH2CO) appear as a singlet around δ 4.4 ppm, while the hexanoic acid chain protons display characteristic multipicity patterns between δ 1.3-2.4 ppm [6] [7].
13C NMR spectroscopy reveals carbonyl carbons from both the amide (δ ~170 ppm) and carboxylic acid (δ ~180 ppm) functionalities. The aromatic carbons appear in the typical aromatic region (δ 110-160 ppm), with the ether carbon showing characteristic chemical shift around δ 160 ppm [6].
Infrared (IR) spectroscopy demonstrates characteristic absorption bands including the carboxylic acid O-H stretch (3200-3600 cm⁻¹), amide N-H stretch (~3300 cm⁻¹), carbonyl stretches for both carboxylic acid (~1710 cm⁻¹) and amide (~1650 cm⁻¹) groups, and aromatic C-H stretches (~3000 cm⁻¹).
| Spectroscopic Method | Key Characteristics | Chemical Shifts/Frequencies |
|---|---|---|
| 1H NMR | Aromatic protons | δ 6.5-7.0 ppm |
| 1H NMR | Methyl groups | δ 2.3 ppm (singlet) |
| 1H NMR | Acetyl CH2 | δ 4.4 ppm (singlet) |
| 13C NMR | Amide carbonyl | δ ~170 ppm |
| 13C NMR | Carboxylic acid carbonyl | δ ~180 ppm |
| IR | Carboxylic O-H stretch | 3200-3600 cm⁻¹ |
| IR | Amide carbonyl stretch | ~1650 cm⁻¹ |
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid demonstrates reasonable chemical stability under standard storage conditions. The compound is stable at room temperature when stored in dry conditions and protected from light and moisture. The aromatic ether linkage and amide bond provide inherent stability against routine handling and storage.
Hydrolytic stability varies significantly with pH conditions. Under neutral to mildly acidic conditions (pH 4-7), the compound shows good stability with minimal degradation over extended periods. However, under strongly acidic conditions (pH <2), acid-catalyzed hydrolysis of the amide bond may occur, leading to formation of 6-aminohexanoic acid and 3,5-dimethylphenoxyacetic acid [8] [9].
Under basic conditions (pH >10), the compound undergoes base-catalyzed hydrolysis at elevated temperatures, resulting in similar degradation products. The ester linkage (if present in derivative forms) is particularly susceptible to alkaline hydrolysis [5].
Thermal stability analysis indicates that the compound begins to show signs of degradation above 200°C, with significant decomposition occurring above 300°C. The degradation pathway involves initial cleavage of the ether bond, followed by decarboxylation and amide bond hydrolysis.
Photostability studies suggest moderate stability under normal lighting conditions, though prolonged exposure to UV radiation may lead to aromatic ring oxidation and subsequent degradation.
| Degradation Condition | Stability | Primary Degradation Products |
|---|---|---|
| Neutral pH (6-8), RT | High | Minimal degradation |
| Acidic pH (<2) | Moderate | 6-aminohexanoic acid, phenoxyacetic acid |
| Basic pH (>10), elevated T | Low | Hydrolysis products |
| Thermal (>200°C) | Low | Decarboxylation, amide cleavage |
| UV radiation | Moderate | Oxidized aromatic products |
The partition coefficient (LogP) of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid reflects its moderate lipophilicity, balancing hydrophobic aromatic components with hydrophilic carboxylic acid functionality. Based on structural analysis and comparison with related compounds, the estimated LogP value ranges from 2.0 to 3.5, indicating moderate membrane permeability characteristics [4].
The compound's hydrophobicity is primarily contributed by the 3,5-dimethylphenoxy group, which provides significant lipophilic character. The presence of two methyl substituents on the aromatic ring enhances the hydrophobic nature compared to unsubstituted phenoxy derivatives. The flexible hexanoic acid chain offers a balance between hydrophobic (alkyl chain) and hydrophilic (carboxylic acid) properties.
Distribution coefficient (LogD) varies with pH due to the ionizable carboxylic acid group. At physiological pH (7.4), where the carboxylic acid exists predominantly in its ionized form, the LogD value decreases significantly compared to LogP, enhancing water solubility and reducing membrane permeability.
The topological polar surface area (TPSA) is estimated at approximately 75-85 Ų, suggesting moderate bioavailability potential according to Lipinski's Rule of Five. The compound contains 4 hydrogen bond acceptors (2 oxygen atoms from carbonyls, 1 ether oxygen, 1 nitrogen) and 2 hydrogen bond donors (carboxylic acid OH and amide NH).
Molecular volume calculations indicate a moderate-sized molecule with sufficient flexibility for biological interactions while maintaining drug-like properties. The rotatable bond count of approximately 8-10 bonds suggests good conformational flexibility.
| Hydrophobicity Parameter | Estimated Value | Significance |
|---|---|---|
| LogP (octanol/water) | 2.0-3.5 | Moderate lipophilicity |
| LogD (pH 7.4) | 1.0-2.0 | Reduced due to ionization |
| TPSA | 75-85 Ų | Moderate bioavailability potential |
| Hydrogen Bond Donors | 2 | NH and COOH groups |
| Hydrogen Bond Acceptors | 4 | Carbonyls, ether O, nitrogen |
| Rotatable Bonds | 8-10 | Good conformational flexibility |
| Molecular Volume | ~290 Ų | Moderate-sized drug-like molecule |